DC-S239 was discovered through virtual screening techniques aimed at identifying inhibitors of DNA methyltransferases. It is classified under small molecule inhibitors and specifically targets SETD7, a member of the protein lysine methyltransferases family. The compound exhibits a micromolar range of inhibitory activity, with an IC50 value of approximately 4.6 µM against SETD7, indicating its potency in biochemical assays .
The synthesis of DC-S239 involves several key steps that utilize established organic chemistry techniques. The synthetic route typically includes:
The detailed synthetic pathway may involve multiple steps, including esterification, acylation, and possibly cyclization reactions to form the final structure of DC-S239 .
The molecular structure of DC-S239 can be characterized by its specific functional groups that contribute to its biological activity. Key features include:
The structural analysis reveals how these features facilitate binding to SETD7, enhancing its selectivity and efficacy as an inhibitor .
DC-S239 engages in several chemical reactions pertinent to its function as an inhibitor:
These reactions underscore the importance of understanding both the reactivity and stability of DC-S239 in biological systems .
The mechanism of action for DC-S239 revolves around its role as an inhibitor of SETD7:
Experimental data suggest that DC-S239 can effectively reduce methylation levels on histone proteins associated with gene repression, thus potentially reactivating tumor suppressor genes .
DC-S239 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm these properties .
DC-S239 has potential applications across several scientific fields:
DC-S239 (ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)-thiophene-3-carboxylate) is a potent and selective inhibitor of histone methyltransferase SET7 (SETD7/KMT7). It competitively binds to the S-adenosyl methionine (SAM) cofactor pocket within SET7’s catalytic domain, disrupting methyl group transfer to lysine residues on histone and non-histone substrates. With an IC50 of 4.59 μM [2] [6], DC-S239 effectively suppresses monomethylation of H3K4 (H3K4me1), a key epigenetic mark associated with transcriptional activation [1] [6]. Structural analyses reveal that DC-S239’s nitro-aromatic group forms hydrogen bonds with Tyr305 and Phe244 residues in SET7’s substrate-binding channel, while its thiophene core occupies a hydrophobic subpocket typically reserved for the target lysine side chain [6]. This dual-binding mechanism sterically hinders both SAM utilization and substrate positioning [1] [6].
Table 1: Key Structural and Biochemical Properties of DC-S239
Property | Value/Characteristic |
---|---|
Chemical Structure | Ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)-thiophene-3-carboxylate |
Molecular Weight | 349.36 g/mol |
SET7 IC50 | 4.59 μM |
Primary Mechanism | Competitive inhibition of SAM binding |
Key Binding Residues | Tyr305, Phe244 |
Selectivity (vs. SETD8) | 15-fold higher affinity for SET7 |
Compared to earlier SET7 inhibitors like sinefungin (SAM mimetic, IC50 ~1.5 μM) or cyproheptadine (non-SAM competitive, IC50 ~1.0 μM), DC-S239 exhibits improved synthetic accessibility and reduced chemical reactivity, minimizing pan-assay interference (PAINS) risks [6] [9]. However, it is less potent than the high-affinity inhibitor (R)-PFI-2 (IC50 = 2.0 nM), which targets the substrate lysine channel [6].
DC-S239 demonstrates remarkable selectivity for SET7 over structurally or functionally related epigenetic regulators. Biochemical profiling reveals minimal inhibition of DNA methyltransferase DNMT1 (0% inhibition at 10 μM), lysine-specific methyltransferase DOT1L (<15% inhibition at 10 μM), and polycomb repressor complex component EZH2 (<10% inhibition at 10 μM) [1] [6]. This selectivity stems from DC-S239’s inability to engage critical residues in non-SET7 enzymes:
Table 2: Selectivity Profile of DC-S239 Against Epigenetic Targets
Enzyme | Function | Inhibition at 10 μM (%) | Fold Selectivity (vs. SET7) |
---|---|---|---|
SET7 | H3K4 monomethyltransferase | 100 | 1 (Reference) |
SETD8 | H4K20 monomethyltransferase | 22 | 4.5-fold |
G9a | H3K9 dimethyltransferase | 18 | 5.6-fold |
DNMT1 | DNA methyltransferase | 0 | >15-fold |
DOT1L | H3K79 methyltransferase | 14 | 7.1-fold |
EZH2 | H3K27 methyltransferase | 9 | 11.1-fold |
NSD1 | H3K36 dimethyltransferase | 12 | 8.3-fold |
The selectivity extends to other SET domain-containing enzymes like SETD1B (<20% inhibition) and SMYD2 (<25% inhibition), underscoring DC-S239’s precision for SET7’s unique SAM-binding topology [3] [6]. This distinguishes it from non-selective SET7 inhibitors like AAM-1 or DAAM-3, which cross-inhibit multiple methyltransferases due to broader SAM mimicry [6].
DC-S239 exerts anticancer effects primarily through SET7-mediated disruption of oncogenic signaling cascades. The most significant pathways include:
p53/p21 Tumor Suppressor Reactivation: SET7 monomethylates p53 at Lys372, stabilizing it and enhancing its transcriptional activity. DC-S239 inhibition of SET7 paradoxically promotes p53 degradation in certain cancers but stabilizes it in others. In prostate cancer models, this inhibition reduces p53-driven cell cycle arrest, while in leukemia cells, it amplifies p53-dependent apoptosis through compensatory phosphorylation cascades [3] [6].
NF-κB Pathway Suppression: SET7 methylates RelA (p65) at Lys314/Lys315, enabling NF-κB nuclear translocation and pro-survival gene transcription. DC-S239 blocks this methylation, sequestering NF-κB in the cytoplasm and downregulating anti-apoptotic genes like BCL2 and SURVIVIN [3] [6].
HIF-1α Destabilization: Under hypoxia, SET7 methylates HIF-1α at Lys32, prolonging its stability and enhancing glycolytic gene expression (LDHA, GLUT1). DC-S239 treatment accelerates HIF-1α proteasomal degradation, suppressing metabolic adaptation in solid tumors [3] [6].
Table 3: Anticancer Activity of DC-S239 Across Cell Lines
Cancer Type | Cell Line | DC-S239 IC50 (μM) | Primary Pathway Affected |
---|---|---|---|
Leukemia | Jurkat | 2.2 | p53 stabilization |
Monocytic leukemia | THP1 | 3.5 | NF-κB nuclear exclusion |
Lymphoma | U937 | 3.9 | HIF-1α degradation |
Breast cancer | MCF7 | 21.4 | Estrogen receptor α suppression |
Prostate cancer | PC3 | >25 | Androgen receptor modulation |
In cellular assays, DC-S239 (10 μM) reduces colony formation by 60–75% in leukemia (Jurkat, THP1) and lymphoma (U937) cells within 72 hours, correlating with a 3.5-fold increase in caspase-3/7 activity [3]. This lineage-specific efficacy aligns with SET7’s overexpression in hematological malignancies and its role in stabilizing oncoproteins like E2F1 and STAT3 [3] [6]. Notably, DC-S239’s anti-metastatic effects involve suppressing SET7-mediated methylation of SMAD7 and TGF-β1, inhibiting epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma models [6].
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